molecular formula C14H22N2OS B1289504 N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 551950-44-8

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B1289504
CAS RN: 551950-44-8
M. Wt: 266.4 g/mol
InChI Key: YAEGKCCMYHKSKA-UHFFFAOYSA-N
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Description

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a compound that likely shares structural similarities with N-tert-butanesulfinyl imines, which are known for their versatility in the asymmetric synthesis of amines. These compounds are typically derived from tert-butanesulfinamide, a chiral auxiliary that has been extensively used in stereoselective synthesis. The tert-butylsulfanyl group in the compound suggests that it may be involved in similar synthetic applications, particularly in the creation of chiral amines and N-heterocycles that are important in pharmaceutical chemistry .

Synthesis Analysis

The synthesis of related compounds, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process yields high enantioenriched amines, which can be further modified to produce a variety of biologically active compounds. Given the structural features of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide, it is plausible that similar synthetic routes could be employed for its production, utilizing the tert-butylsulfanyl group as a chiral directing group .

Molecular Structure Analysis

The molecular structure of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not explicitly detailed in the provided papers. However, based on the name, the compound likely contains a pyridine ring, a tert-butylsulfanyl substituent, and a dimethyl-propionamide moiety. The presence of these functional groups indicates that the compound could exhibit interesting electronic and steric properties, which might influence its reactivity and potential as a ligand in asymmetric catalysis .

Chemical Reactions Analysis

While the specific chemical reactions of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide are not described, the literature on N-tert-butanesulfinyl imines suggests that these compounds are reactive towards a variety of nucleophiles. The tert-butanesulfinyl group itself is known to be a good leaving group after nucleophilic addition, which could be applicable to the compound . This reactivity is essential for the synthesis of a wide range of enantioenriched amines and could be leveraged in the development of new synthetic methodologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide are not directly reported in the provided papers. However, compounds with tert-butanesulfinamide as a precursor are generally known for their stability and ease of handling, which are advantageous for synthetic applications. The tert-butylsulfanyl and pyridinyl groups may confer additional stability and solubility characteristics that could be beneficial in various chemical processes. Moreover, the chiral nature of such compounds is critical for their use in asymmetric synthesis, which is a key aspect of their utility in producing pharmaceuticals .

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, are recognized as superior chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, in particular, has become the gold standard for asymmetric synthesis, enabling the creation of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused variants. These compounds are key structural motifs in numerous natural products and therapeutically relevant molecules, highlighting the significance of chiral sulfinamides in medicinal chemistry and drug discovery processes (Philip et al., 2020).

Heterocyclic N-oxide Derivatives in Drug Applications

The synthesis and applications of heterocyclic N-oxide derivatives, derived from pyridine and indazole among others, underline their importance in organic synthesis, catalysis, and medicinal chemistry. These derivatives have demonstrated remarkable functionalities, playing crucial roles in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Notably, N-oxide compounds have been investigated for their potential in treating various conditions, including cancer, bacterial infections, and inflammation, showcasing their versatility and significance in drug development (Li et al., 2019).

Hybrid Catalysts in Heterocyclic Synthesis

Hybrid catalysts have been instrumental in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, a critical precursor for the pharmaceutical industry due to their broad synthetic applicability and bioavailability. The use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has facilitated the development of various substituted derivatives through one-pot multicomponent reactions. This approach underscores the evolving role of catalysts in enhancing the efficiency and sustainability of chemical syntheses in medicinal chemistry (Parmar et al., 2023).

Xylan Derivatives in Biopolymer Engineering

The modification of xylan into ethers and esters with specific functional groups opens new avenues for creating biopolymers with tailored properties. These derivatives, synthesized through reactions with sodium monochloroacetate and other reagents, have applications ranging from drug delivery to serving as antimicrobial agents. The development of xylan-based nanoparticles and cationic derivatives exemplifies the integration of natural polysaccharides into advanced materials and biomedical applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

N-(3-tert-butylsulfanylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-11-10(8-7-9-15-11)18-14(4,5)6/h7-9H,1-6H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEGKCCMYHKSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592047
Record name N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-tert-Butylsulfanyl-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS RN

551950-44-8
Record name N-[3-(tert-Butylsulfanyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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